1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-(oxolan-2-ylmethyl)-5-thiophen-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-12-7-10(11-4-2-6-17-11)13-14(12)8-9-3-1-5-16-9/h2,4,6-7,9,13H,1,3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFBXMBUJBWJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C=C(N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
These methods allow regioselective introduction of substituents on the pyrazole ring and enable incorporation of functionalized side chains such as tetrahydrofuran-2-ylmethyl groups.
Specific Preparation Strategies for 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
- Key step: Reaction of a hydrazine derivative bearing the tetrahydrofuran-2-ylmethyl substituent with a 1,3-dicarbonyl compound functionalized with a thiophene moiety.
- The hydrazine component can be synthesized or functionalized to contain the tetrahydrofuran ring, which then reacts with thiophene-substituted diketones or β-ketoesters.
- The cyclocondensation proceeds under mild acidic or catalytic conditions, often aided by iodine or other halogenated agents to enhance cyclization and yield.
- This method typically yields the pyrazol-5-ol tautomer, which is the target compound.
Condensation with Chalcone-Type α,β-Unsaturated Ketones
- Chalcones bearing a thiophene ring can be reacted with hydrazine derivatives containing the tetrahydrofuran-2-ylmethyl group.
- This 3+2 annulation reaction forms the pyrazole ring with regioselective substitution at the 3- and 5-positions.
- The reaction is often catalyzed by copper salts or proceeds under solvent-free or ionic liquid conditions to improve yields and selectivity.
- Such methods have been demonstrated to efficiently produce thiophene-substituted pyrazoles with hydroxyl groups at the 5-position.
Metal-Catalyzed Coupling Techniques
- Copper or iron-catalyzed coupling reactions between alkynes and oximes can generate β-aminoenones, which subsequently react with hydrazines to form pyrazoles.
- The tetrahydrofuran-2-ylmethyl substituent can be introduced via functionalized hydrazines or as a substituent on the alkyne or oxime precursors.
- These one-pot procedures offer high regioselectivity and good yields, suitable for complex substituted pyrazoles.
Representative Reaction Conditions and Yields
Detailed Research Findings and Notes
- The presence of the tetrahydrofuran-2-ylmethyl substituent requires careful selection of hydrazine precursors or post-synthetic functionalization to avoid ring opening or side reactions.
- Thiophene substitution at the 3-position is typically introduced via chalcones or diketones bearing the thiophene ring, ensuring regioselective incorporation.
- Iodine has been identified as an efficient halogenated agent to promote cyclization in pyrazole synthesis, outperforming alternatives like bromine or NBS.
- Copper triflate in ionic liquids facilitates oxidation steps necessary for aromatization of pyrazole rings in chalcone condensation pathways.
- Nano-catalysts such as nano-ZnO have been reported to enhance yields and reduce reaction times in pyrazole synthesis, though specific data on tetrahydrofuran-substituted derivatives remain to be explored.
- Multi-component and flow chemistry approaches are emerging for pyrazole synthesis, potentially applicable to this compound for scalable and green synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically require acidic conditions and elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol has shown promise in various scientific research applications:
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: It has been investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: The compound's unique properties make it suitable for use in materials science, such as the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which 1-((tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 2098020-77-8 .
- Molecular Formula : C₁₂H₁₄N₂O₂S.
- Molecular Weight : 250.32 g/mol.
- Structure : Features a pyrazole core substituted at position 1 with a tetrahydrofuran-2-ylmethyl group and at position 3 with a thiophen-2-yl moiety. The hydroxyl group at position 5 enhances polarity.
For example, Ullmann-type coupling (using CuI/K₂CO₃/DMEDA) or alkylation of pyrazole precursors with tetrahydrofuran-2-ylmethyl halides could be employed.
Physicochemical Properties :
- Purity : ≥95% .
- Storage : Requires protection from heat and ignition sources .
- Hazards : Precautionary codes P210 (heat avoidance) and P102 (child safety) indicate moderate handling risks .
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Thiophene and Varied Substituents
Key Observations :
- Reactivity : Hydroxyl and amine groups in analogs (e.g., 2091617-39-7, 956440-32-7) enable hydrogen bonding, which may influence biological activity or crystallinity .
- Hazards : Compounds like 4394-26-7 exhibit higher acute toxicity (H302, H315) compared to the main compound, suggesting that the tetrahydrofuran substituent may reduce toxicity.
Structural and Crystallographic Insights
- Main Compound: No crystallographic data is provided, but similar compounds (e.g., CCDC 1545464) crystallize in space group P-1 with planar pyrazole cores .
- Comparison: Tetrazole-containing derivatives (e.g., 6d in ) exhibit non-planar conformations due to bulky substituents, highlighting how the tetrahydrofuran group may influence packing efficiency.
Biological Activity
1-((Tetrahydrofuran-2-yl)methyl)-3-(thiophen-2-yl)-1H-pyrazol-5-ol, a compound belonging to the pyrazole class, has garnered interest due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological properties, including antitumor, anti-inflammatory, and antifungal effects. This article aims to present a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and data.
The molecular formula of this compound is with a molecular weight of 280.39 g/mol. The structure includes a tetrahydrofuran ring and a thiophene moiety, which may contribute to its biological properties.
Antifungal Activity
Research indicates that pyrazole derivatives can exhibit significant antifungal properties. For instance, a study on related pyrazole-tetrazole compounds demonstrated antifungal activity against various strains, with inhibition zones ranging from 12 to 16 mm. These results suggest that this compound may also possess similar antifungal capabilities due to its structural characteristics .
Alpha-Amylase Inhibition
Alpha-amylase inhibitors are crucial in managing diabetes by slowing carbohydrate digestion. A comparative study on pyrazole derivatives revealed that certain compounds exhibited potent alpha-amylase inhibition, outperforming acarbose, a standard drug used for this purpose. The IC50 values for these compounds ranged from to mg/mL, indicating strong inhibitory activity . This suggests that this compound could be further evaluated for similar activity.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for drug design. In the case of pyrazole derivatives, modifications to the side chains and functional groups can significantly influence their pharmacological effects. For example, the presence of hydroxyl groups or varying alkyl chains can enhance or diminish enzyme inhibition and antifungal activity .
Case Studies
Several studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:
- Antitumor Activity : Pyrazole derivatives have shown promise as antitumor agents by inhibiting key enzymes involved in cancer cell proliferation. Research indicates that certain substituted pyrazoles effectively inhibit BRAF(V600E) and EGFR pathways, critical in tumor growth .
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by reducing nitric oxide production in response to endotoxins . This could position them as candidates for treating inflammatory diseases.
Q & A
Advanced Research Question
- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazole-5-ol group shows high electron density, favoring hydrogen bonding .
- Docking Simulations : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. The thiophene and THF groups may bind hydrophobic pockets, while the pyrazole-OH participates in polar interactions .
- MD Simulations : Assess stability of ligand-target complexes over time to prioritize derivatives for synthesis .
Which analytical techniques are most reliable for confirming structural integrity and purity?
Basic Research Question
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) detects impurities ≥0.1%. TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
- Spectroscopy :
- ¹H NMR (DMSO-d₆): Pyrazole-OH proton at δ 10.2–12.5 ppm; thiophene protons as multiplet (δ 6.8–7.5 ppm) .
- IR : Broad O-H stretch (~3200 cm⁻¹); C=N/C-O stretches (1600–1500 cm⁻¹) confirm heterocyclic rings .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
Advanced Research Question
- Functionalization : Modify the THF methyl group (e.g., fluorination) to improve metabolic stability . Replace thiophene with benzofuran for increased π-π stacking .
- Biological Assays : Test derivatives against target proteins (e.g., kinases) to correlate substituents with IC₅₀ values. For example, electron-withdrawing groups on pyrazole may enhance binding affinity .
- Proteomics : Use LC-MS/MS to identify protein targets, linking structural motifs to mechanism of action .
What strategies mitigate challenges in crystallizing this compound for X-ray studies?
Advanced Research Question
- Solvent Screening : Use mixed solvents (e.g., DCM/methanol) to optimize crystal growth. Slow evaporation at 4°C enhances lattice formation .
- Cocrystallization : Add tartaric acid to form hydrogen bonds with pyrazole-OH, improving crystal quality .
- SHELXL Refinement : Apply TWIN and HKLF5 commands to resolve twinning or disorder in the THF moiety .
What mechanistic insights explain the compound’s reactivity in nucleophilic/electrophilic reactions?
Advanced Research Question
- Nucleophilic Sites : The pyrazole-5-ol oxygen and thiophene sulfur act as Lewis bases, participating in alkylation/acylation .
- Electrophilic Aromatic Substitution : Thiophene’s α-position is reactive toward nitration/halogenation, guided by DFT-calculated Fukui indices .
- Acid-Base Behavior : Pyrazole-OH (pKa ~8.5) deprotonates under basic conditions, enabling salt formation with metals (e.g., Cu²⁺ for catalytic applications) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
